3-Bromo-2-butanone

描述

Molecular Architecture and Stereochemical Configuration

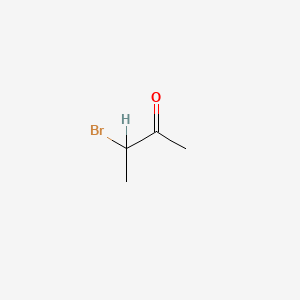

This compound exhibits a distinctive molecular architecture characterized by the chemical formula Carbon-4 Hydrogen-7 Bromine-1 Oxygen-1, corresponding to a molecular weight of 151.002 grams per mole. The compound features a four-carbon backbone with a ketone functional group positioned at the second carbon and a bromine substituent attached to the third carbon atom. The International Union of Pure and Applied Chemistry designation for this compound is 3-bromobutan-2-one, reflecting its systematic nomenclature based on the butanone parent structure.

The molecular geometry of this compound demonstrates several important structural characteristics that influence its chemical properties. The carbonyl carbon exhibits typical trigonal planar geometry due to the carbon-oxygen double bond, with bond angles approaching 120 degrees around this center. The bromine substitution at the third carbon position creates a significant stereochemical consideration, as this carbon becomes a stereogenic center capable of existing in both rectus and sinister configurations.

The stereochemical complexity of this compound becomes particularly evident when examining its configurational possibilities. The compound can exist as two distinct enantiomers: the 3-rectus form and the 3-sinister form, each representing a unique spatial arrangement of the four different substituents around the third carbon atom. This stereochemical diversity has important implications for the compound's physical properties, reactivity patterns, and potential biological activities.

Spectroscopic analysis reveals distinctive features characteristic of the molecular architecture. Nuclear Magnetic Resonance spectroscopy demonstrates characteristic chemical shifts, with the carbonyl carbon appearing in the typical ketone region and the bromine-bearing carbon showing distinct coupling patterns. The molecular structure exhibits a refractive index of 1.458-1.46, indicating the compound's optical properties are consistent with its halogenated ketone classification.

Crystallographic Analysis and Conformational Studies

The conformational behavior of this compound demonstrates considerable flexibility around its carbon-carbon single bonds, allowing for multiple stable conformational arrangements. The compound exhibits typical rotational freedom around the carbon-1 to carbon-2 bond and the carbon-3 to carbon-4 bond, though the presence of the bulky bromine substituent introduces steric considerations that influence the preferred conformational states.

Computational studies using density functional theory have provided insights into the preferred conformational arrangements of this compound. The most stable conformations typically minimize steric interactions between the bromine atom and the carbonyl oxygen, while maximizing favorable electrostatic interactions. These computational analyses suggest that gauche conformations around the carbon-2 to carbon-3 bond are generally favored over anti conformations due to stabilizing dipole-dipole interactions between the carbonyl group and the carbon-bromine bond.

The conformational dynamics of this compound are further influenced by intermolecular interactions in the liquid and solid states. The compound's ability to form weak hydrogen bonds through its carbonyl oxygen and participate in halogen bonding through its bromine atom creates additional stabilization patterns that affect its overall conformational preferences. These interactions become particularly important in understanding the compound's physical properties and crystallization behavior.

Vibrational spectroscopy studies reveal characteristic frequencies associated with the compound's key structural features. The carbonyl stretching frequency appears around 1700 wavenumbers, consistent with typical ketone behavior, while carbon-bromine stretching vibrations are observed in the 500-800 wavenumber region. These spectroscopic signatures provide valuable information about the electronic environment and conformational preferences of the molecule.

| Conformational Feature | Characteristics | Energy Considerations |

|---|---|---|

| Carbon-1 to Carbon-2 Rotation | Free rotation | Minimal energy barrier |

| Carbon-2 to Carbon-3 Rotation | Restricted by steric effects | Gauche preferred over anti |

| Carbon-3 to Carbon-4 Rotation | Bromine steric influence | Moderate energy barriers |

Comparative Analysis of Tautomeric Forms

This compound exhibits significant tautomeric behavior, particularly demonstrating keto-enol tautomerism that fundamentally alters its chemical reactivity and structural characteristics. The equilibrium between the keto form and the enol form represents one of the most important structural considerations for this compound, as these tautomeric forms possess dramatically different chemical properties and reactivity patterns.

The keto form of this compound, which predominates under normal conditions, features the characteristic carbonyl functional group that defines its electrophilic behavior. In this form, the compound exhibits typical ketone reactivity patterns, including nucleophilic addition reactions at the carbonyl carbon and potential for alpha-hydrogen abstraction reactions. The electron-withdrawing effect of the bromine substituent enhances the electrophilicity of the carbonyl carbon, making this tautomeric form particularly reactive toward nucleophilic species.

The enol tautomeric form of this compound presents a dramatically different structural and electronic arrangement. In this form, the compound features a carbon-carbon double bond between positions 2 and 3, with a hydroxyl group attached to carbon-2. This structural rearrangement transforms the molecule from an electrophilic ketone into a nucleophilic enol, capable of attacking electrophilic species such as molecular bromine or other halogenating agents. The enol form demonstrates particular importance in halogenation reactions, where it serves as the active nucleophilic species.

The equilibrium between keto and enol forms is influenced by several structural and environmental factors. The presence of the electron-withdrawing bromine substituent stabilizes the enol form through resonance effects, increasing the proportion of enol tautomer compared to unsubstituted butanone. Acidic conditions promote rapid interconversion between tautomeric forms through protonation-deprotonation mechanisms, while basic conditions can favor enolate formation, representing an anionic variant of the enol structure.

Kinetic studies reveal that the keto-enol equilibrium of this compound is established rapidly under most reaction conditions, with the interconversion occurring on timescales much faster than typical chemical transformations. This rapid equilibration ensures that reactions involving either tautomeric form can proceed through the most reactive species, regardless of the initial tautomeric state of the compound.

| Tautomeric Form | Structural Features | Predominant Conditions | Reactivity Pattern |

|---|---|---|---|

| Keto Form | Carbonyl at carbon-2 | Neutral conditions | Electrophilic carbonyl |

| Enol Form | Hydroxyl at carbon-2, double bond carbon-2 to carbon-3 | Acidic catalysis | Nucleophilic double bond |

| Enolate Form | Anionic oxygen at carbon-2 | Basic conditions | Enhanced nucleophilicity |

The tautomeric behavior of this compound also demonstrates important implications for its synthetic applications. The compound's ability to exist in multiple tautomeric forms enables diverse reaction pathways, including alpha-halogenation reactions where the enol form serves as the reactive nucleophile. This tautomeric flexibility contributes significantly to the compound's utility as a synthetic intermediate in organic chemistry, allowing for selective functionalization depending on reaction conditions and catalyst choice.

属性

IUPAC Name |

3-bromobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBOUFHCTIFWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883587 | |

| Record name | 2-Butanone, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814-75-5 | |

| Record name | 3-Bromo-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Overview

The most straightforward and commonly employed method for synthesizing 3-Bromo-2-butanone involves the bromination of 2-butanone. This reaction selectively introduces a bromine atom at the 3-position of the butanone molecule.

Reaction Conditions

- Starting Material: 2-Butanone (methyl ethyl ketone)

- Reagent: Bromine (Br2)

- Solvent: Often an inert organic solvent such as dichloromethane or tetrahydrofuran (THF)

- Temperature: Controlled, often at reflux or room temperature depending on scale

- Catalysts: Sometimes acid catalysts or light are used to initiate the reaction

Mechanism

The bromination proceeds via an alpha-bromination mechanism where the enol or enolate form of 2-butanone reacts with bromine, leading to substitution at the alpha carbon adjacent to the carbonyl group.

Industrial Application

In industrial settings, this reaction is often conducted in continuous flow reactors to ensure controlled addition of bromine and efficient heat dissipation, resulting in high purity and yield of this compound.

Multi-Step Synthesis from 3-Methyl Propionlyacetate (Patent CN103449992A)

Stepwise Process

| Step | Description | Conditions & Yield |

|---|---|---|

| 1. Chlorination | 3-Methyl propionlyacetate dissolved in anhydrous methylene chloride, cooled to 0 °C, then thionyl chloride added dropwise. Stirred 8 hours at room temperature. | Yield: 90% |

| 2. Degreasing (Hydrolysis) | Product from step 1 dissolved in hydrochloric acid, warmed to 80 °C, stirred 4 hours. Extracted with dichloromethane, washed, dried, and concentrated. | Yield: 84% |

| 3. Bromination | Intermediate dissolved in THF, bromine in benzene added, refluxed 8 hours. Reaction mixture filtered and concentrated to obtain this compound. | Yield: 80% |

Advantages

- Uses relatively inexpensive and readily available starting materials

- Avoids dangerous reagents in large quantities

- High overall yield (>50%)

- Suitable for large-scale industrial production due to short reaction path and safety

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Direct Bromination | 2-Butanone | Bromine, solvent (DCM or THF), reflux | High | Laboratory to industrial | Simple, direct, widely used |

| Multi-step from 3-Methyl Propionlyacetate | 3-Methyl propionlyacetate | Thionyl chloride, HCl, bromine in benzene | >50 total | Industrial | High yield, safe, scalable |

| Reaction with Potassium o-Isopropylxanthate | This compound (intermediate) | Potassium o-isopropylxanthate, H2SO4 | N/A | Synthetic intermediate | Used for derivative synthesis |

Research Findings and Practical Considerations

- Selectivity: Bromination of 2-butanone must be carefully controlled to avoid polybromination or side reactions. Temperature and reagent addition rate are critical parameters.

- Safety: Bromine is hazardous; thus, industrial processes favor controlled addition and closed systems to minimize exposure.

- Purification: The product is typically purified by distillation or crystallization depending on scale and purity requirements.

- Reactivity: The bromine atom in this compound is highly reactive, enabling further nucleophilic substitution reactions, which is exploited in synthetic applications.

化学反应分析

Types of Reactions

3-Bromo-2-butanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as thiolates or amines, to form different derivatives.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Addition Reactions: The carbonyl group in this compound can participate in addition reactions with nucleophiles, leading to the formation of alcohols or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiolates, amines, and other nucleophiles.

Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to promote elimination reactions.

Addition Reactions: Nucleophiles such as hydrides or organometallic reagents are used in addition reactions, often in the presence of catalysts.

Major Products Formed

Nucleophilic Substitution: Products include various substituted butanones, depending on the nucleophile used.

Elimination Reactions: The major product is typically an alkene.

Addition Reactions: Products include alcohols or other functionalized compounds.

科学研究应用

Synthetic Applications

Reagent in Organic Synthesis

3-Bromo-2-butanone serves as an important building block in the synthesis of various organic compounds. Some notable reactions include:

- Synthesis of Imidazolylacetamides : It can react with N-acetylguanidine under acidic conditions to produce N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide, which has potential applications in medicinal chemistry .

- Formation of Oxazole Derivatives : Through a silver triflate-catalyzed cyclization reaction with various amides, this compound can yield oxazole derivatives, which are significant in pharmaceutical development due to their biological activities .

- Preparation of Dithiocarbonates : The compound is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate via reaction with potassium o-isopropylxanthate. This product can subsequently be converted into 4,5-dimethyl-1,3-dithiol-2-one upon treatment with sulfuric acid .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives synthesized from this compound may exhibit biological activity. For instance:

- Anticancer Activity : Compounds derived from this compound have been explored for their potential in inhibiting cancer cell growth. The synthesis of complex structures such as rhizoxin analogs, which are known for their tubulin assembly inhibition properties, highlights the importance of this compound in developing new anticancer agents .

Toxicology and Environmental Studies

Chemical Probes and Toxicological Research

In toxicological studies, this compound has been utilized as a chemical probe to assess enzymatic activity and metabolic pathways. Its role includes:

- Screening for Toxicity : As a chemical probe, it aids in the rapid screening of cells and biological fluids to evaluate the effects of potential toxicants. This application is crucial for understanding the metabolic activation and detoxification processes related to various chemicals .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Synthesizing imidazolylacetamides | Important for drug development |

| Formation of oxazole derivatives | Significant biological activities | |

| Preparation of dithiocarbonates | Useful in further chemical transformations | |

| Medicinal Chemistry | Development of anticancer agents | Potential inhibitors of cancer cell growth |

| Toxicology | Chemical probes for toxicity screening | Facilitates understanding metabolic pathways |

Case Studies and Research Insights

Recent studies have highlighted the importance of this compound in synthesizing compounds with pharmacological relevance. For example, research on the total synthesis of rhizoxin F demonstrates its utility in constructing complex molecular frameworks that exhibit significant biological activities against cancer cells . Furthermore, advancements in toxicology methodologies utilizing this compound as a probe underscore its relevance in contemporary chemical research.

作用机制

The mechanism of action of 3-Bromo-2-butanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the adjacent carbon more susceptible to nucleophilic attack, facilitating substitution and addition reactions . The carbonyl group also participates in various reactions, contributing to the compound’s versatility in organic synthesis .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 3-Bromo-2-butanone are influenced by its bromine and ketone functional groups. Below is a comparison with structurally related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Differences vs. This compound |

|---|---|---|---|

| 2-(3-Bromobutan-2-yl)-1,3-dioxolane | C₆H₁₀BrO₂ | Bromine, ketone, ether | Cyclic ether structure enhances stability; synthesized from this compound and ethylene glycol . |

| 1-Bromo-3-hydroxybutan-2-one | C₄H₇BrO₂ | Bromine, ketone, hydroxyl | Hydroxyl group at C3 increases polarity and alters reactivity in nucleophilic substitutions . |

| 3-Bromo-4-hydroxybutanone | C₄H₇BrO₂ | Bromine, ketone, hydroxyl | Hydroxyl at C4 reduces steric hindrance, enabling different reaction pathways . |

| 3'-Chloro-2,2-dimethylbutyrophenone | C₁₂H₁₄ClO | Chlorine, ketone, methyl | Chlorine’s lower electronegativity decreases halogen-bonding interactions compared to bromine . |

| 3-Hydroxy-2-butanone | C₄H₈O₂ | Hydroxyl, ketone | Lacks bromine; derived from hydrolysis of this compound, with lower boiling point (144°C vs. 51°C) . |

生物活性

3-Bromo-2-butanone is an organobromine compound with notable biological activity, particularly in biochemical applications. This article explores its chemical properties, biological interactions, and potential applications based on diverse research findings.

This compound, with the chemical formula , is a bromo ketone that can participate in various chemical reactions due to the presence of the bromine atom and the carbonyl group. Its structure allows it to act as an electrophile in nucleophilic substitution reactions, making it useful in organic synthesis.

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an affinity label for enzymes. Research has shown that this compound 1,4-bisphosphate can irreversibly inactivate ribulose bisphosphate carboxylase (RuBisCO) from spinach. This inactivation occurs through the modification of an active-site residue, demonstrating the compound's potential as a tool for studying enzyme mechanisms and interactions .

DNA Interaction

Studies indicate that this compound does not produce significant DNA strand cleavage under standard conditions. However, its structural analogs can undergo thiol-mediated bioactivation, leading to DNA alkylation. This suggests that while this compound itself may not directly interact with DNA, its derivatives could potentially exhibit genotoxic properties through similar mechanisms .

Affinity Labeling of Enzymes

In a detailed study, this compound was used to investigate the active site of RuBisCO. The findings revealed that ribulose 1,5-bisphosphate could protect the enzyme from inactivation by the bromo ketone, indicating a competitive inhibition mechanism . The research highlighted how specific modifications at the active site could lead to irreversible enzyme inactivation.

Thiol-Mediated Activation

Another investigation focused on the thiol-mediated activation of α-halo compounds like this compound. The study demonstrated that thiols could add to these compounds, forming reactive intermediates capable of alkylating DNA. This process underscores the potential risks associated with exposure to such compounds and their derivatives .

Synthetic Chemistry

This compound serves as a valuable reagent in synthetic organic chemistry. It is utilized for synthesizing various compounds, including N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide through reactions with N-acetylguanidine . Its reactivity makes it an essential building block for developing more complex molecules.

Potential Therapeutic Uses

Given its ability to modify enzymes and potentially interact with biological macromolecules, there is ongoing interest in exploring this compound's therapeutic potential. Understanding its mechanisms may lead to novel applications in drug design or as a biochemical tool for probing cellular processes.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2-butanone in laboratory settings?

- Methodology : The compound is typically synthesized via bromination of 2-butanone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalysts such as Fe or AlCl₃ enhance regioselectivity. For example, a reported procedure yields this compound (bp 85°C at 118 mmHg) with high purity when NBS is used in a solvent system optimized for kinetic control .

Q. How should this compound be stabilized and stored to prevent degradation?

- Methodology : Commercial preparations (e.g., 97% purity) are stabilized with <1% magnesium oxide (MgO) to inhibit decomposition. Storage recommendations include refrigeration (0–6°C) in airtight containers to minimize exposure to moisture and light, which can trigger hydrolysis or radical side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (δ ~2.3 ppm for methyl ketone protons; δ ~4.2 ppm for brominated methylene) and ¹³C NMR (δ ~210 ppm for carbonyl carbon) confirm structure .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 135 [M⁺]) validate purity and identity.

- IR Spectroscopy : A strong C=O stretch near 1720 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ are diagnostic .

Advanced Research Questions

Q. How can regioselectivity be optimized in the bromination of 2-butanone to favor this compound over 1-Bromo-2-butanone?

- Methodology :

- Catalyst Selection : FeCl₃ promotes electrophilic bromination at the more substituted carbon due to steric and electronic effects .

- Solvent Polarity : Polar aprotic solvents (e.g., CCl₄) favor kinetic control, reducing isomerization.

- Temperature : Lower temperatures (0–25°C) minimize thermal rearrangement.

- Data Contradiction : Discrepancies in reported yields (e.g., 70–85%) may arise from trace impurities or variations in catalyst activation. Replication under inert atmospheres (N₂/Ar) improves reproducibility .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) of this compound?

- Methodology :

- Pressure Calibration : Boiling points (e.g., 85°C at 118 mmHg vs. 104°C for 1-Bromo-2-butanone) are pressure-dependent. Use vacuum-jacketed distillation setups with calibrated manometers .

- Purity Assessment : GC-MS or HPLC analysis identifies co-eluting isomers or stabilizers (e.g., MgO) that may skew measurements .

Q. What mechanistic insights explain the hydrolysis behavior of this compound under basic vs. acidic conditions?

- Methodology :

- Basic Hydrolysis : NaOH (2M, room temperature) yields 3-hydroxy-2-butanone via SN₂ nucleophilic substitution (retention of configuration) .

- Acidic Conditions : H₃O⁺ promotes elimination (E2) to form α,β-unsaturated ketones, requiring mechanistic studies via kinetic isotope effects or Hammett plots.

- Contradiction Analysis : Conflicting reports on reaction rates may stem from pH variability or competing pathways. Controlled pH titration and in-situ IR monitoring clarify dominant mechanisms .

Application-Focused Questions

Q. How is this compound utilized as an intermediate in synthesizing chiral hydroxyketones?

- Methodology : Hydrolysis under basic conditions produces 3-hydroxy-2-butanone, a precursor for asymmetric catalysis. Enantiomeric excess (ee) is optimized via chiral auxiliaries or enzymatic resolution, with HPLC (chiral column) used for ee determination .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。